molecular formula C15H18F3NO5 B13723358 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid

Cat. No.: B13723358
M. Wt: 349.30 g/mol
InChI Key: FRYIPHJKTMYVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, an ethoxy linker, and a trifluoromethyl-substituted benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Ethoxy Linker: The protected amino group is then reacted with an ethoxy-containing reagent under suitable conditions to form the ethoxy linker.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Benzoic Acid Moiety: The final step involves the formation of the benzoic acid moiety through a series of reactions, including oxidation and hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Materials Science: It is utilized in the design and synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical processes. The trifluoromethyl group imparts unique electronic properties that influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: Similar in structure but lacks the trifluoromethyl group.

    3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the Boc-protected amino group and ethoxy linker.

Uniqueness

4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid is unique due to the combination of its Boc-protected amino group, ethoxy linker, and trifluoromethyl-substituted benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H18F3NO5

Molecular Weight

349.30 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-6-7-23-11-5-4-9(12(20)21)8-10(11)15(16,17)18/h4-5,8H,6-7H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

FRYIPHJKTMYVTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

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